molecular formula C23H28FN3O5 B564920 N-Boc-desmethoxy Gatifloxacin CAS No. 1089339-61-6

N-Boc-desmethoxy Gatifloxacin

Cat. No.: B564920
CAS No.: 1089339-61-6
M. Wt: 445.491
InChI Key: UJHJOJIPEYCXDP-UHFFFAOYSA-N
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Description

N-Boc-desmethoxy Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and the absence of a methoxy group in its structure. The molecular formula of this compound is C23H28FN3O5, and it has a molecular weight of 445.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-desmethoxy Gatifloxacin typically involves the protection of the amino group of Gatifloxacin with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Boc-desmethoxy Gatifloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-Boc-desmethoxy Gatifloxacin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-desmethoxy Gatifloxacin is unique due to the presence of the Boc protecting group and the absence of a methoxy group. These structural modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and development in the field of antibiotics .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5/c1-13-11-25(7-8-26(13)22(31)32-23(2,3)4)19-10-18-15(9-17(19)24)20(28)16(21(29)30)12-27(18)14-5-6-14/h9-10,12-14H,5-8,11H2,1-4H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHJOJIPEYCXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675711
Record name 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089339-61-6
Record name 7-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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